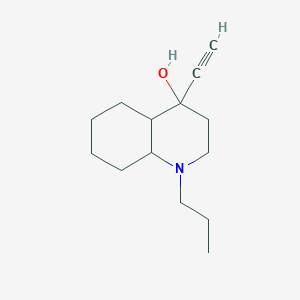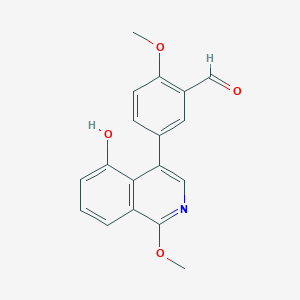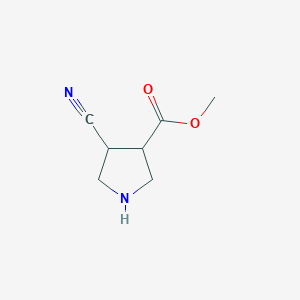
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NO2S. It belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of an isoxazole ring substituted with a methylthio group and an ethanone moiety.
Méthodes De Préparation
The synthesis of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-(methylthio)-2-butanone with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s isoxazole ring is known for its biological activity, making it a valuable scaffold in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methyl-isoxazol-4-yl)ethanone: Lacks the methylthio group, which may result in different biological activities.
1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone: Contains a methoxyphenyl group, which can alter its chemical and biological properties.
([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine: Features an amine group, providing different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9NO2S |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
1-(5-methyl-3-methylsulfanyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NO2S/c1-4(9)6-5(2)10-8-7(6)11-3/h1-3H3 |
Clé InChI |
NXMILFQAXGQWJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)SC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


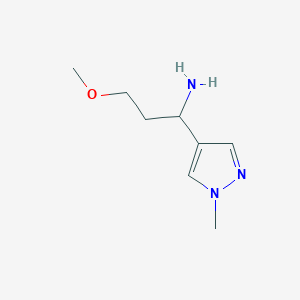
![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
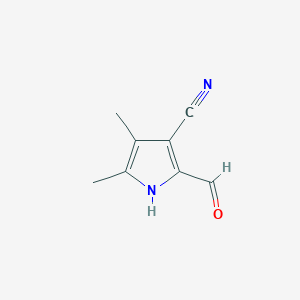
![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
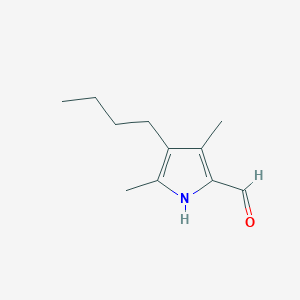
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)

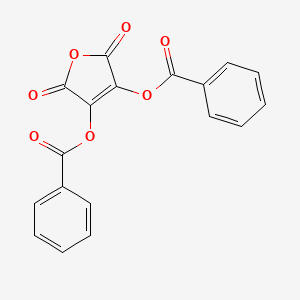
![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
